(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid
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Overview
Description
(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid is an organic compound characterized by its unique structure, which includes a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts . The reaction conditions often require careful control of temperature and pressure to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalytic systems to enhance efficiency and selectivity. The use of continuous flow reactors can also improve the scalability and safety of the process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropyl ring can participate in substitution reactions, often leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Biology: The compound is used in studies of enzyme mechanisms and metabolic pathways due to its unique structure.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in metabolic pathways. The cyclopropyl ring’s strain and reactivity play a crucial role in its biological activity, influencing how it interacts with these targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds such as cyclopropylcarboxylic acid and cyclopropylmethylamine share structural similarities with (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid.
Propanoic acid derivatives: Compounds like 2-methylpropanoic acid and 3-methylbutanoic acid are structurally related.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both a cyclopropyl ring and a propanoic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(7(9)10)5-8(2)3-4-8/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJQKSNCMISEFX-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CC1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1(CC1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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